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molecular formula C8H4ClNO2 B1590938 2-Chloro-5-cyanobenzoic acid CAS No. 89891-83-8

2-Chloro-5-cyanobenzoic acid

Cat. No. B1590938
M. Wt: 181.57 g/mol
InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901156B2

Procedure details

A solution of NaNO2 (2.21 g, 32 mmol) in water (10 mL) was added to a solution of 5-amino-2-chlorobenzoic acid (5.0 g, 29.14 mmol) in water (40 mL) at 0° C., followed addition of by conc. HCl (10 mL) at −5° C. The reaction mixture was stirred at −5° C. for an additional 1 h and then the diazonium solution was added dropwise into a solution of potassium cuprotetracyanide [prepared by dropwise addition of a solution of KCN (10 g, 15.38 mmol) in water (18 mL) to a solution of CuSO4 (7 g, 43.8 mmol) in water (12 mL) at 70° C.] at 50° C. for 1 h. The reaction mixture was acidified with 1.5 N HCl solution and the product was extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1-2% MeOH in CHCl3) to get 2-chloro-5-cyanobenzoic acid (1.8 g, yield 34%). 1H NMR (400 MHz, DMSO-d6) δ 13.92 (br s, 1H), 8.24 (d, J=2.1 Hz, 1H), 8.02-7.99 (d, J=8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J=8.2 Hz, 1H). MS (ESI) m/z: Calculated for C8H4ClNO2: 180.99. found: 179.6 (M−H)−.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].Cl.[K].[C-:18]#[N:19].[K+]>O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]([C:18]#[N:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:0.1,5.6,8.9,^1:16|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
7 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1-2% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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